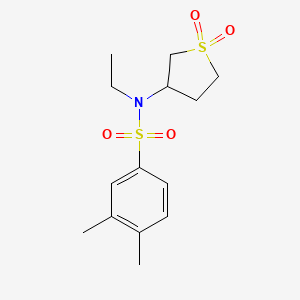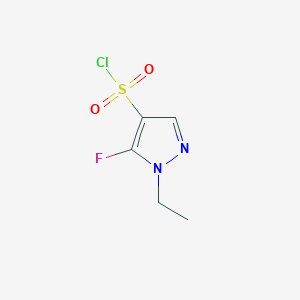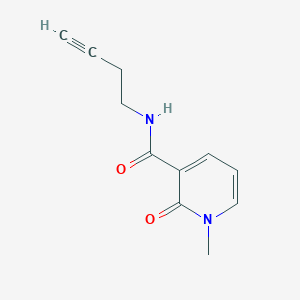
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide, also known as DTTES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTTES is a sulfonamide-based compound that contains a thiolane ring, which makes it an important molecule for various chemical and biological processes.
Aplicaciones Científicas De Investigación
Catalytic Reagents for Silylation
Studies have identified sulfonamide derivatives as effective catalysts for the silylation of alcohols, phenols, and thiols. These catalysts, including poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, facilitate the silylation process in the presence of hexamethyldisilazane, enhancing the efficiency of chemical syntheses under both solvent and solvent-free conditions, as well as under microwave irradiation (Ghorbani‐Vaghei et al., 2006).
Fluorescent Probes for Thiophenols
The development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols has been facilitated by sulfonamide derivatives. These probes, designed for high sensitivity and selectivity, are important in chemical, biological, and environmental sciences. The use of sulfonamide groups in the probe design enhances the detection capabilities for thiophenols in water samples, demonstrating the application prospects of these compounds in environmental and biological sciences (Wang et al., 2012).
Electrochemical Reduction Studies
Research into the electrochemical reduction of sulfonamides, such as N,N-dimethyl- and p-cyanobenzenesulfonamide, has provided insights into their redox behavior. These studies help understand the chemical properties and potential applications of sulfonamides in various electrochemical processes (Santelices & Hawley, 1977).
Investigation of Tautomeric Behavior
Sulfonamide derivatives have been utilized in studies investigating the tautomeric behavior of molecules, which is crucial for understanding their pharmaceutical and biological activities. Techniques such as Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods have been employed to identify the tautomeric forms of these molecules, providing valuable insights into their chemical and biological properties (Erturk et al., 2016).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-6-5-11(2)12(3)9-14/h5-6,9,13H,4,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYFHPZOXRXRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)


![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)


